3-(dimethylamino)adamantane-1-carboxylic acid hydrochloride
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Overview
Description
3-(dimethylamino)adamantane-1-carboxylic acid hydrochloride is a derivative of adamantane, a polycyclic cage molecule known for its high symmetry and unique structural properties. Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials due to their unique structural, biological, and stimulus-responsive properties .
Preparation Methods
The synthesis of 3-(dimethylamino)adamantane-1-carboxylic acid hydrochloride typically involves the functionalization of adamantane derivatives. One common method is the radical-based functionalization, which directly converts diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups . Industrial production methods often involve the use of carbocation or radical intermediates due to their unique stability and reactivity compared to simple hydrocarbon derivatives .
Chemical Reactions Analysis
3-(dimethylamino)adamantane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include radical initiators, metal catalysts, and specific solvents like acetonitrile and tetrahydrofuran . Major products formed from these reactions include various substituted adamantane derivatives with functional groups like alkenes, alkynes, and arenes .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(dimethylamino)adamantane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety’s lipophilicity allows it to integrate into lipid bilayers, enhancing the stability and pharmacokinetics of modified drug candidates . The compound’s unique structural properties enable it to participate in various chemical reactions, leading to the formation of biologically active derivatives .
Comparison with Similar Compounds
3-(dimethylamino)adamantane-1-carboxylic acid hydrochloride is unique among adamantane derivatives due to its specific functional groups and reactivity. Similar compounds include:
1-aminoadamantane: Known for its anti-Influenza A activity.
1,3-dehydroadamantane: A compound with high reactivity, used as a starting material for the synthesis of various functional adamantane derivatives.
1,3-diaminoadamantane: Synthesized from 1,3-adamantane dicarboxylic acid, used in amidation reactions and Hofmann degradation.
These compounds share the adamantane scaffold but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.
Properties
CAS No. |
1269994-51-5 |
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Molecular Formula |
C13H22ClNO2 |
Molecular Weight |
259.77 g/mol |
IUPAC Name |
3-(dimethylamino)adamantane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H21NO2.ClH/c1-14(2)13-6-9-3-10(7-13)5-12(4-9,8-13)11(15)16;/h9-10H,3-8H2,1-2H3,(H,15,16);1H |
InChI Key |
NMBCUQRXZLVYBF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C12CC3CC(C1)CC(C3)(C2)C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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